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molecular formula C12H8FNO3 B3159451 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid CAS No. 862088-71-9

6-(4-Fluorophenoxy)pyridine-3-carboxylic acid

Cat. No. B3159451
M. Wt: 233.19 g/mol
InChI Key: JJUJTNYRICRFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853218B2

Procedure details

A mixture of 4-fluorophenol (96.8 g), methyl 6-chloropyridine-3-carboxylate (30 g) and cesium carbonate (285.3 g) in DMSO (875 mL) was stirred and heated to 130° C. over a period of 1.75 h then cooled overnight. The reaction mixture was reheated to ˜150° C. over a period of 1.5 h, kept at this temperature for ˜1 h, then cooled to ˜40° C. and poured into water (4 L). The aqueous solution was extracted with ether (1.0 L) then adjusted to pH7-8 by addition of 2M HCl. The solution was extracted with further ether (2×1.0 L), then adjusted to pH 2 by addition of 2M HCl causing precipitation of a solid. The precipitate was collected by filtration, washed with water and dried overnight at 40° C. in vacuo to give the title compound as a beige/pink solid (36.7 g).
Quantity
96.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
285.3 g
Type
reactant
Reaction Step One
Name
Quantity
875 mL
Type
solvent
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl[C:10]1[N:15]=[CH:14][C:13]([C:16]([O:18]C)=[O:17])=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CS(C)=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:10]2[N:15]=[CH:14][C:13]([C:16]([OH:18])=[O:17])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
96.8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(=O)OC
Name
cesium carbonate
Quantity
285.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
875 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
4 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
kept at this temperature for ˜1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ˜40° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (1.0 L)
ADDITION
Type
ADDITION
Details
then adjusted to pH7-8 by addition of 2M HCl
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with further ether (2×1.0 L)
ADDITION
Type
ADDITION
Details
adjusted to pH 2 by addition of 2M HCl causing precipitation of a solid
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight at 40° C. in vacuo
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)OC1=CC=C(C=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36.7 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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